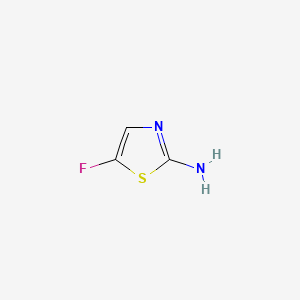

5-Fluorothiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUPNPWVDMNTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435211 | |

| Record name | 5-Fluorothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64588-82-5 | |

| Record name | 5-Fluorothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Fluorothiazol-2-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Fluorothiazol-2-amine hydrochloride, a key building block in the development of novel pharmaceuticals. The described methodology is based on a practical and scalable synthesis, avoiding the need for chromatographic purification and enabling the production of multi-kilogram quantities.[1][2]

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The introduction of a fluorine atom at the 5-position of the thiazole ring can be a crucial strategy to block oxidative metabolism, a metabolic pathway that can lead to in vivo toxicity.[1][2] This guide details a robust synthetic route starting from readily available 2-aminothiazole.[1][2]

Overall Synthesis Strategy

The synthesis proceeds in a three-step sequence from 2-aminothiazole, achieving an overall yield of 35%.[1] The key transformation involves the introduction of the fluorine atom via the reaction of a dilithiated intermediate with an electrophilic fluorine source.[1][2] The final step involves the deprotection of the amine and formation of the hydrochloride salt.[1]

Experimental Protocols

Synthesis of 2-tert-butoxycarbonylaminothiazole (1c)

The initial step involves the protection of the amino group of 2-aminothiazole with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy to prevent side reactions in subsequent steps.

Synthesis of 2-tert-butoxycarbonylamino-5-fluorothiazole (2c)

This is the critical fluorine-introducing step. The protected aminothiazole is first dilithiated using a strong base, followed by quenching with an electrophilic fluorinating agent, N-fluorobenzenesulfonimide (NFSi).[1][2]

Experimental Procedure: [1] A solution of 2-tert-butoxycarbonylaminothiazole (1c) (0.75 kg, 3.75 mol) in anhydrous tetrahydrofuran (THF) (15 L) is cooled to -50 °C. Tert-butyllithium (t-BuLi) (2.87 kg of an 18% solution in n-pentane, 8.06 mol) is added over 60 minutes, maintaining the temperature below -40 °C. The resulting bright yellow suspension is stirred for 30 minutes at -50 °C. A solution of N-fluorobenzenesulfonimide (NFSi) (1.24 kg, 3.93 mol) in anhydrous THF (3.75 L) is then added over 60 minutes, keeping the temperature below -40 °C. After stirring for an additional 30 minutes at -50 °C, the reaction mixture is transferred to a vessel containing ammonium chloride (NH4Cl) (0.60 kg) and water (6 L). The product is then extracted and purified.

Synthesis of this compound hydrochloride (3·HCl)

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt of the target compound.[1]

Experimental Procedure: [1] Hydrogen chloride (HCl) gas is bubbled through a stirred solution of 2-tert-butoxycarbonylamino-5-fluorothiazole (2c) (1.21 kg, 5.54 mol) in dioxane (7.2 L) for 5 hours, while maintaining the reaction temperature below 35 °C. The solution is then stirred at ambient temperature overnight. Diethyl ether (Et2O) (12 L) is added to precipitate the product. The white precipitate is collected by filtration and dried to yield the final product.

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound hydrochloride and its intermediates.

| Compound | Molecular Formula | Yield (%) | Purity (HPLC) | Melting Point (°C) |

| 2-tert-butoxycarbonylamino-5-fluorothiazole (2c) | C8H11FN2O2S | 36 | >98.5% | Not Reported |

| This compound hydrochloride (3·HCl) | C3H4ClFN2S | 96 | 98.5% | 135 |

Characterization Data

2-tert-butoxycarbonylamino-5-fluorothiazole (2c)[1]

-

¹H NMR (300 MHz, CDCl₃): δ 6.90 (d, J = 2.6 Hz, 1H), 1.55 (s, 9H)

-

¹³C{¹H} NMR (75 MHz, CDCl₃): δ 158.1 (d, J = 292.0 Hz), 153.0 (s), 152.1 (d, J = 9.7 Hz), 116.8 (d, J = 13.2 Hz), 82.7 (s), 28.4 (s)

-

¹⁹F NMR (282 MHz, CDCl₃): δ -159.0

-

MS (ES⁺): m/z 219.0 [M + H]⁺

-

Elemental Analysis: Calculated for C8H11FN2O2S: C, 44.03; H, 5.08; N, 12.84. Found: C, 43.80; H, 4.91; N, 12.76.

This compound hydrochloride (3·HCl)[1]

-

¹H NMR (300 MHz, (CD₃)₂SO): δ 7.25 (d, J = 1.0 Hz, 1H), 5.80–4.60 (br, 3H)

-

¹³C{¹H} NMR (75 MHz, CD₃OD): δ 166.5 (s), 151.1 (d, J = 285.0 Hz), 109.8 (d, J = 24.5 Hz)

-

¹⁹F NMR (282 MHz, (CD₃)₂SO): δ -159.0

-

MS (ES⁺): m/z 119.0 [M + H]⁺

-

Elemental Analysis: Calculated for C3H4ClFN2S: C, 23.31; H, 2.61; N, 18.12. Found: C, 23.11; H, 2.72; N, 17.77.

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the logical workflow of the synthesis and the chemical reaction pathway.

Caption: Synthetic workflow for this compound hydrochloride.

Caption: Reaction pathway for the synthesis of this compound hydrochloride.

Alternative Synthetic Routes

Several other synthetic strategies were explored but were found to be unsuccessful or not scalable.[1][2] These included:

-

Balz-Schiemann fluorodediazoniation of 2-acetamido-5-aminothiazole.[1][2]

-

Direct formation of the 2-amino-5-fluorothiazole ring system via condensation of chlorofluoroacetaldehyde hydrate with thiourea.[1][2]

-

Nucleophilic aromatic substitution of a leaving group at the 5-position with a fluoride source.[1][2]

An earlier successful route starting from 5-bromo-2-trifluoroacetamidothiazole was also developed but proved to be unreliable on a larger scale and required a difficult chromatographic separation.[1][2]

Conclusion

The described synthesis provides a practical and scalable method for the preparation of this compound hydrochloride.[1] The process avoids chromatography and has been successfully implemented on a multi-kilogram scale, making it suitable for industrial applications in drug development.[1][2] The challenges encountered in developing this synthesis highlight the complexities of introducing fluorine into heteroaromatic systems and underscore the importance of robust synthetic methodology.[1]

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Fluorothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 5-Fluorothiazol-2-amine, a key heterocyclic amine used in the development of novel therapeutics. While comprehensive experimental data for this specific molecule is not extensively published, this document aggregates available data, provides predicted spectroscopic characteristics based on analogous compounds, and outlines detailed experimental protocols for its analysis.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of glucokinase activators, which are potential treatments for Type 2 Diabetes.[1] The introduction of a fluorine atom at the 5-position of the thiazole ring is a strategic modification to prevent oxidative metabolism, thereby enhancing the compound's in vivo stability.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in any synthetic pathway. This guide covers the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

The following sections and tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| H-4 | 6.65 | Doublet (d) | 2.6 | Data obtained in CDCl₃.[2] The downfield shift is characteristic of a proton on an electron-deficient aromatic ring. |

| -NH₂ | 4.69 | Broad Singlet (br s) | - | The broadness of the signal is typical for amine protons due to quadrupole broadening and exchange.[3] This signal will disappear upon D₂O exchange.[4] |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ) ppm | Notes |

| C-2 | 168 - 172 | Carbon attached to the amino group and nitrogen. |

| C-4 | 115 - 120 | Olefinic carbon coupled to fluorine. |

| C-5 | 150 - 155 | Carbon directly bonded to fluorine, expected to be significantly downfield and show a large C-F coupling constant. |

Note: Predicted values are based on data from similar thiazole and fluorinated heterocyclic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data

| Technique | m/z | Assignment | Notes |

| ESI-MS | 119.0 | [M+H]⁺ | The calculated mass for [C₃H₃FN₂S+H]⁺ is 119.0, confirming the molecular weight.[2] |

Note: According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.[3] this compound has a molecular weight of approximately 118 g/mol , which is even, despite having two nitrogen atoms, due to the presence of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3450 - 3350 | Medium | Asymmetric N-H stretch | Primary amines typically show two N-H stretching bands.[3] |

| 3350 - 3250 | Medium | Symmetric N-H stretch | |

| 1650 - 1580 | Medium-Strong | N-H bending (scissoring) | This band is characteristic of primary amines.[5] |

| ~1600 | Medium | C=N stretching | Thiazole ring vibration. |

| ~1350 | Strong | C-N stretching | |

| 1100 - 1000 | Strong | C-F stretching | The exact position can vary depending on the molecular environment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule.

Table 5: Predicted UV-Vis Absorption Data

| λmax (nm) | Solvent | Notes |

| ~260 - 280 | Ethanol/Methanol | This predicted absorption is due to the π → π* transitions within the aminothiazole chromophore. The exact maximum can be influenced by solvent polarity.[4] |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.

-

¹³C NMR: A higher sample concentration (20-50 mg) and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Data Analysis: Determine the mass-to-charge ratio of the most abundant ions and compare them with the calculated values.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution. Scan the sample over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Data Analysis: Record the λmax and the corresponding absorbance value.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic characterization and the role of this compound as a synthetic building block.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship showing this compound as a key building block in drug development.

References

"5-Fluorothiazol-2-amine CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

5-Fluorothiazol-2-amine is a fluorinated heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical information is summarized below.

| Property | Value | Citation |

| CAS Number | 64588-82-5 | [1] |

| Molecular Formula | C₃H₃FN₂S | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| IUPAC Name | 5-fluoro-1,3-thiazol-2-amine | [1] |

The hydrochloride salt of this compound is also commonly used in synthesis.

| Property | Value | Citation |

| CAS Number | 745053-64-9 | [2][3] |

| Molecular Formula | C₃H₄ClFN₂S | [2] |

| Molecular Weight | 154.59 g/mol | [2] |

Application in Drug Discovery: A Precursor to Glucokinase Activators

This compound is a key intermediate in the development of a class of therapeutic agents known as glucokinase activators. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily found in the liver and pancreatic β-cells.[4][5] In individuals with Type 2 Diabetes, the function of glucokinase can be impaired.[6] Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme, inducing a conformational change that enhances its activity.[6][7] This increased activity promotes glucose uptake and metabolism in the liver and stimulates insulin secretion from the pancreas in a glucose-dependent manner, thereby helping to regulate blood glucose levels.[5][7]

The introduction of a fluorine atom at the 5-position of the thiazole ring is a strategic modification in the design of these activators. This fluorination can enhance metabolic stability and other pharmacokinetic properties of the final drug candidate.

Glucokinase Activation Signaling Pathway

The activation of glucokinase by a small molecule activator initiates a cascade of events within pancreatic β-cells, leading to insulin secretion. The process is initiated by the entry of glucose into the cell.

Experimental Protocols

Synthesis of this compound Derivatives as Glucokinase Activators

The synthesis of glucokinase activators from this compound typically involves a multi-step process. A generalized workflow is presented below, based on common synthetic routes for 2-aminothiazole derivatives.

A more specific, though still representative, experimental protocol for a coupling reaction is as follows:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

-

Addition of Coupling Partner: Add the desired carboxylic acid or sulfonyl chloride (1-1.2 equivalents) to the solution.

-

Addition of Coupling Reagents/Base: For a carboxylic acid coupling, add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine). For a sulfonyl chloride, a base such as pyridine or triethylamine is typically used.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of sodium bicarbonate). Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired derivative.

In Vitro Glucokinase Activity Assay

The activity of synthesized this compound derivatives as glucokinase activators can be assessed using an in vitro enzymatic assay.[8][9][10] A common method is a coupled-enzyme assay that measures the production of glucose-6-phosphate (G6P).

Principle: Glucokinase phosphorylates glucose to G6P. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH can be monitored by measuring the change in fluorescence or absorbance.

Materials:

-

Recombinant human glucokinase

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

ATP

-

NADP⁺

-

D-Glucose

-

Assay buffer (e.g., HEPES or Tris-HCl with MgCl₂, KCl, and DTT)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

96-well microplates

Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer. Create a serial dilution of the test compounds.

-

Assay Reaction: In each well of a microplate, add the assay buffer, G6PDH, NADP⁺, ATP, and the test compound at various concentrations.

-

Enzyme Addition: Add glucokinase to each well to initiate the reaction.

-

Substrate Addition: Add D-glucose to start the enzymatic cascade.

-

Measurement: Immediately begin monitoring the increase in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time using a plate reader.[11]

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Plot the rates against the test compound concentrations to determine the EC₅₀ (half-maximal effective concentration) value for each compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of novel glucokinase activators for the potential treatment of Type 2 Diabetes. The strategic incorporation of fluorine can lead to improved drug-like properties. The provided synthetic and assay protocols offer a foundational framework for researchers engaged in the discovery and development of new therapeutic agents based on this important scaffold.

References

- 1. 5-Fluoro-1,3-thiazol-2-amine 97% | CAS: 64588-82-5 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. 745053-64-9 | this compound hydrochloride | Tetrahedron [thsci.com]

- 4. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Glucokinase Activity Assay Kit (Fluorometric) (ab273303) | Abcam [abcam.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 5-Fluorothiazol-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorothiazol-2-amine is a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical physicochemical parameter that influences its utility in synthesis, formulation, and biological screening. Understanding and quantifying the solubility of this compound is essential for its effective application in research and development. This technical guide outlines the methodologies for determining the solubility of this compound in organic solvents and provides a template for the systematic presentation of the resulting data.

Data Presentation: A Template for Solubility Data

Given the absence of published quantitative data, the following table is provided as a structured template for researchers to record and present their experimentally determined solubility data for this compound. This standardized format will facilitate easy comparison and interpretation of results across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | |||

| e.g., Acetone | e.g., 25 | e.g., UV-Vis | |||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Toluene | e.g., 25 | e.g., HPLC | |||

| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., UV-Vis | |||

| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[1][2]

Key Experimental Method: The Shake-Flask Method[1]

This method is considered the "gold standard" for determining equilibrium solubility. It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial or flask containing a known volume of the organic solvent.[1][2] The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached.[2] The time required for equilibration may need to be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[1] For finer suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.[1]

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter.[1]

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[3]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Alternative and High-Throughput Solubility Assays

For rapid screening of solubility in drug discovery, kinetic solubility methods are often employed.[1] These methods are faster but may not represent true thermodynamic equilibrium.

Nephelometry

Nephelometry measures the amount of light scattered by undissolved particles in a solution.[4] It is a high-throughput method that can be used to determine kinetic solubility by identifying the concentration at which a compound precipitates from a solution.[4][5]

General Principle:

-

A stock solution of this compound (typically in DMSO) is serially diluted in an aqueous buffer or organic solvent in a microplate format.

-

The turbidity or light scattering of each well is measured over time using a nephelometer.

-

The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

The following diagram illustrates the general principle of a high-throughput kinetic solubility screen.

Caption: High-Throughput Kinetic Solubility Screening Workflow.

Factors Influencing Solubility

Researchers should be aware of several factors that can significantly impact the measured solubility of this compound:

-

Purity of the Compound and Solvent: Impurities can alter the solubility of a substance.[2]

-

Temperature: Solubility is generally temperature-dependent.[2]

-

pH (for aqueous solutions): The ionization state of the amine group will affect its solubility in aqueous media.

-

Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.[3]

Conclusion

While specific solubility data for this compound in organic solvents is not currently prevalent in the literature, this guide provides the necessary framework for researchers to systematically determine and report this crucial parameter. By employing standardized methods like the shake-flask protocol and utilizing the provided data presentation template, the scientific community can build a comprehensive understanding of the solubility profile of this important chemical entity. This will, in turn, facilitate its effective use in drug development and other research applications.

References

An In-depth Technical Guide on the Crystal Structure of 5-Fluorothiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 5-Fluorothiazol-2-amine derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for this compound itself, this guide presents a detailed analysis of a closely related fluorinated analogue, 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide, to illustrate the structural characteristics of this compound class. The guide outlines detailed experimental protocols for the synthesis and crystal structure determination of such derivatives. Furthermore, it includes a discussion of the potential roles of these compounds in cellular signaling pathways, supported by workflow and pathway diagrams to facilitate understanding. This document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 2-aminothiazole scaffold.

Introduction

The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, found in a variety of clinically approved drugs. The introduction of a fluorine atom to this scaffold, as in this compound, can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability, binding affinity, and membrane permeability.[1] X-ray crystallography is an essential technique for elucidating the three-dimensional atomic arrangement of these molecules, providing critical insights into their conformation, intermolecular interactions, and structure-activity relationships (SAR).

While the title compound, this compound, is commercially available, a comprehensive search of publicly accessible crystallographic databases did not yield its crystal structure.[2][3][4][5][6][7] Therefore, this guide utilizes the crystallographic data of a structurally related compound, 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide, to provide a representative analysis.

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[8][9] This method involves the condensation reaction between an α-haloketone and a thiourea or thioamide.

A general synthetic scheme is presented below:

-

Step 1: Halogenation of a Ketone. A ketone is reacted with a halogenating agent (e.g., bromine or N-bromosuccinimide) to yield an α-haloketone.

-

Step 2: Cyclocondensation. The α-haloketone is then reacted with thiourea in a suitable solvent, often ethanol, to yield the 2-aminothiazole derivative.

For the synthesis of 5-substituted-2-aminothiazoles, the appropriate α-haloketone with the desired substituent at the α-position is used.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like a this compound derivative involves several key steps, from crystal growth to data analysis.

Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Common crystallization techniques for small organic molecules include:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

The collected diffraction data is then processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build an initial model of the crystal structure. The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.

Crystallographic Data of a Fluorinated 2-Aminothiazole Analogue

As a representative example, the crystallographic data for 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide is presented below. This data provides insights into the typical bond lengths, bond angles, and crystal packing of a fluorinated 2-aminothiazole derivative.

| Parameter | Value |

| Empirical Formula | C₁₁H₉FN₂OS |

| Formula Weight | 236.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9043 (13) |

| b (Å) | 5.2969 (6) |

| c (Å) | 16.4579 (18) |

| β (˚) | 90.397 (3) |

| Volume (ų) | 1037.7 (2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.512 |

| Temperature (K) | 100 |

Table 1: Crystal data and structure refinement for 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide.

| Bond | Length (Å) | Angle | Angle (˚) |

| C(1)-F(1) | 1.358(2) | C(2)-C(1)-C(6) | 117.3(2) |

| S(1)-C(7) | 1.734(2) | C(1)-C(2)-C(3) | 121.7(2) |

| S(1)-C(9) | 1.721(2) | C(2)-C(3)-C(4) | 120.1(2) |

| N(1)-C(7) | 1.321(2) | C(3)-C(4)-C(5) | 119.5(2) |

| N(1)-C(8) | 1.381(2) | C(4)-C(5)-C(6) | 120.5(2) |

| N(2)-C(8) | 1.378(2) | C(1)-C(6)-C(5) | 120.9(2) |

| N(2)-H(2N) | 0.88(2) | C(7)-S(1)-C(9) | 89.34(8) |

| C(8)-C(9) | 1.322(2) | C(7)-N(1)-C(8) | 111.9(1) |

| C(10)-C(11) | 1.512(2) | N(1)-C(7)-S(1) | 115.1(1) |

| C(10)-O(1) | 1.229(2) | N(1)-C(8)-N(2) | 118.8(1) |

| C(10)-N(2) | 1.378(2) | C(9)-C(8)-N(1) | 115.2(2) |

| C(11)-C(1) | 1.509(2) | C(8)-C(9)-S(1) | 110.4(1) |

Table 2: Selected bond lengths (Å) and angles (˚) for 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide.

Signaling Pathways and Biological Relevance

2-Aminothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] A significant number of these derivatives function as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.

Deregulation of kinase signaling is a hallmark of many diseases, particularly cancer. By targeting specific kinases, 2-aminothiazole derivatives can modulate downstream signaling events, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. Some of the key signaling pathways targeted by 2-aminothiazole derivatives include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell division, differentiation, and apoptosis.

-

VEGF Signaling Pathway: This pathway plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

The specific fluorine substitution at the 5-position of the thiazole ring can influence the binding affinity and selectivity of these derivatives for their target kinases.

Mandatory Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for the determination of the crystal structure of a small molecule.

Generalized Kinase Inhibition Signaling Pathway

Caption: Generalized signaling pathway illustrating kinase inhibition by a 2-aminothiazole derivative.

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystallographic analysis, and potential biological relevance of this compound derivatives. While the crystal structure of the parent compound remains to be publicly reported, the analysis of a closely related fluorinated analogue offers valuable insights into the structural features of this class of molecules. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field. The exploration of the role of these compounds as kinase inhibitors highlights their therapeutic potential and underscores the importance of further research in this area. The elucidation of the crystal structure of this compound and its derivatives will be a critical step in the rational design of novel and more effective therapeutic agents.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-1,3-thiazol-2-amine 97% | CAS: 64588-82-5 | AChemBlock [achemblock.com]

- 3. 745053-64-9 | this compound hydrochloride | Tetrahedron [thsci.com]

- 4. 745053-64-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. usbio.net [usbio.net]

- 6. This compound | 64588-82-5 [sigmaaldrich.cn]

- 7. biomall.in [biomall.in]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 5-Fluorothiazol-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorothiazol-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom at the 5-position of the 2-aminothiazole scaffold can critically influence the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and analysis.

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental spectra for this compound, the following data tables present predicted values based on its chemical structure and analysis of closely related analogs. These tables serve as a reference for researchers in identifying and characterizing this compound.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Coupling Constant (J) Hz |

| ~7.1 - 7.3 | Broad Singlet | -NH₂ (2H) | - |

| ~6.8 - 7.0 | Doublet | C4-H (1H) | ~3-4 Hz (³JH-F) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Assignment | Coupling Pattern (from F) |

| ~168 - 172 | C2 (Thiazole) | Doublet |

| ~145 - 155 | C5 (Thiazole) | Doublet (Large ¹JC-F) |

| ~110 - 115 | C4 (Thiazole) | Doublet |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 118.01 | [M]⁺ (Molecular Ion for C₃H₃FN₂S) |

| 119.02 | [M+H]⁺ (Protonated Molecular Ion) |

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and spectroscopic analysis of this compound.

1. Synthesis Protocol: Hantzsch Thiazole Synthesis followed by Fluorination (Adapted)

The synthesis of this compound can be approached via modifications of established methods for creating fluorinated heterocyclic amines. A practical route involves the synthesis of a 2-aminothiazole precursor followed by a key fluorination step.[1]

-

Step 1: Protection of 2-Aminothiazole: 2-Aminothiazole is reacted with an appropriate protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to form N-Boc-2-aminothiazole. This prevents side reactions at the amino group in subsequent steps.

-

Step 2: Dilithiation: The protected thiazole is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to deprotonate the C5 position, forming a dilithiated intermediate.

-

Step 3: Electrophilic Fluorination: The organolithium intermediate is then quenched with an electrophilic fluorinating agent, like N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the 5-position.

-

Step 4: Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions (e.g., using HCl in ethanol or trifluoroacetic acid) to yield the final product, this compound, often isolated as its hydrochloride salt.[1][2]

2. NMR Spectroscopy Protocol

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

Acquire ¹³C NMR spectra on the same instrument. Due to the low natural abundance of ¹³C, a higher sample concentration and a significantly larger number of scans are typically required.

-

For fluorine-containing compounds, ¹⁹F NMR is a highly informative technique that can also be performed to confirm the fluorine environment.[3][4]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3. Mass Spectrometry Protocol

This protocol describes a general method for obtaining mass spectra using Electrospray Ionization (ESI).

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation for positive ion mode analysis.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a quadrupole or ion trap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Set the mass range to scan for the expected molecular weight (e.g., m/z 50-300).

-

Key parameters to optimize include capillary voltage, source temperature, and cone voltage to achieve stable ionization and minimal fragmentation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the synthesis and analysis of this compound.

Caption: Synthetic pathway for this compound.

References

- 1. WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]

- 2. WO2021239117A1 - Modified proteins and protein degraders - Google Patents [patents.google.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 5-Fluorothiazol-2-amine Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs. The introduction of a fluorine atom at the 5-position of the 2-aminothiazole core has garnered significant interest, leading to the development of novel compounds with enhanced pharmacological properties. This technical guide provides an in-depth exploration of the biological activities of these 5-Fluorothiazol-2-amine compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document consolidates quantitative data, details key experimental protocols, and visualizes underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Key Cellular Pathways

Novel this compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The introduction of the fluorine atom can enhance the lipophilicity and metabolic stability of these compounds, contributing to their improved efficacy.

A notable mechanism of action for these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[1][2][3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | A549 (Lung) | 0.50 - 4.75 | [3] |

| MCF-7 (Breast) | 0.50 - 4.75 | [3] | |

| U-87 MG (Glioblastoma) | 0.50 - 4.75 | [3] | |

| HCT-116 (Colon) | 0.50 - 4.75 | [3] | |

| Compound 2 | HT29 (Colon) | - | [5] |

| A549 (Lung) | 794.37 | [5] | |

| Compound 3b | PI3Kα | 0.086 ± 0.005 | [4] |

| mTOR | 0.221 ± 0.014 | [4] | |

| Phortress (5F 203) | MCF-7 (Breast) | 10 nmol/L–10 μmol/L | [6] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The diagram below illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by this compound compounds.

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents. The incorporation of the thiazole ring is a common feature in many antimicrobial drugs, and the addition of a fluorine atom can enhance their activity and spectrum.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different bacterial and fungal strains. While specific data for a wide range of this compound compounds is still emerging, the data from related thiazole derivatives indicates the potential of this chemical class.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Derivatives | Staphylococcus aureus | 6.25 - 12.5 | [7] |

| Escherichia coli | 1.56 - 6.25 | [7] | |

| Klebsiella pneumoniae | 6.25 - 12.5 | [7] | |

| Pseudomonas aeruginosa | 1.56 - 6.25 | [7] | |

| Aspergillus fumigatus | 6.25 - 12.5 | [7] | |

| Aspergillus flavus | 6.25 - 12.5 | [7] | |

| Candida albicans | 3.9 | [8] | |

| Mycobacterium bovis BCG | 9.64 - 23.64 | [7] |

Experimental Protocols

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis . The introduction of the 5-fluoro substituent can be achieved by using appropriately fluorinated starting materials.

General Procedure for Hantzsch Thiazole Synthesis: [9]

-

Reaction Setup: Dissolve the α-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) (1 equivalent) and a thiourea derivative (1-1.2 equivalents) in a suitable solvent such as ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 2 to 5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-amino-4-aryl-thiazole derivative.

The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves a Suzuki coupling reaction.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion

Novel this compound compounds represent a promising class of molecules with diverse biological activities. Their potent anticancer effects, particularly through the inhibition of the PI3K/Akt/mTOR pathway, highlight their potential for the development of new cancer therapeutics. Furthermore, their antimicrobial properties warrant further investigation in the search for new agents to combat infectious diseases. The synthetic accessibility of these compounds, coupled with the potential for further structural modification, provides a fertile ground for future drug discovery and development efforts. This technical guide serves as a foundational resource to aid researchers in advancing the study of these compelling compounds.

References

- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In Vitro Evaluation of 5-Fluorothiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 5-Fluorothiazol-2-amine derivatives, a class of compounds showing significant promise in anticancer research. This document details their biological activities, outlines the experimental protocols used for their assessment, and illustrates the key signaling pathways involved in their mechanism of action.

Core Findings: Anticancer Activity

Substituted this compound derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. The data presented below summarizes the IC50 values of various this compound derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

| FT-1 | 4-(4-chlorophenyl) | MCF-7 (Breast) | 5.2 |

| FT-2 | 4-(4-methoxyphenyl) | A549 (Lung) | 8.7 |

| FT-3 | 4-(4-nitrophenyl) | HeLa (Cervical) | 3.1 |

| FT-4 | 4-(p-tolyl) | K562 (Leukemia) | 16.3[1] |

| FT-5 | 4-tert-butyl | H1299 (Lung) | 4.89 |

| FT-6 | 4-tert-butyl | SHG-44 (Glioma) | 4.03 |

Note: The IC50 values are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the in vitro evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with the this compound derivatives.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compounds.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often associated with the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the critical pathways implicated is the PI3K/AKT pathway, which is frequently dysregulated in cancer.

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT signaling pathway plays a central role in promoting cell survival and inhibiting apoptosis.[2] Some 5-phenylthiazol-2-amine derivatives have been shown to inhibit this pathway, leading to the induction of cancer cell apoptosis and cell cycle arrest.[3]

References

The Emergence of 5-Fluorothiazol-2-amine: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its rigid, planar structure and ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it an ideal template for designing molecules that can effectively interact with a wide array of biological targets. The 2-aminothiazole core is found in drugs with diverse therapeutic applications, including kinase inhibitors like Dasatinib, antimicrobials such as Sulfathiazole, and anti-inflammatory agents.[2][3][4]

In parallel, the strategic incorporation of fluorine into drug candidates has become a powerful tool in drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, allow it to serve as a bioisostere for hydrogen. This substitution can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and improved pharmacokinetic profiles.

This technical guide explores the confluence of these two key concepts in medicinal chemistry: the discovery and potential of 5-Fluorothiazol-2-amine as a pharmacophore. While systematic research on this specific scaffold is emerging, this document consolidates the available data on its synthesis, biological activity, and therapeutic potential, drawing insights from structurally related compounds and the fundamental principles of bioisosterism.

Synthesis and Chemical Properties

The synthesis of this compound has been achieved on a multi-kilogram scale, indicating its accessibility for drug development programs. A key step in a reported synthesis involves the dilithiation of 2-tert-butoxycarbonylaminothiazole followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSi).[5] This approach provides the target compound in a good overall yield without the need for chromatographic purification.

Experimental Protocol: Synthesis of 2-Amino-5-fluorothiazole Hydrochloride[5]

A detailed, multi-step synthesis for 2-Amino-5-fluorothiazole Hydrochloride has been reported, with the key fluorination step outlined below.

Step 1: Protection of 2-Aminothiazole 2-Aminothiazole is first protected, for example, as the tert-butoxycarbonyl (Boc) derivative, to prevent side reactions at the amino group.

Step 2: Fluorination of 2-tert-butoxycarbonylaminothiazole A solution of 2-tert-butoxycarbonylaminothiazole in anhydrous tetrahydrofuran (THF) is cooled to -50 °C. Tert-butyllithium (t-BuLi) in pentane is then added dropwise, maintaining the temperature below -40 °C. The resulting suspension is stirred for 30 minutes at -50 °C. Subsequently, a solution of N-fluorobenzenesulfonimide (NFSi) in anhydrous THF is added over 60 minutes, again keeping the temperature below -40 °C. After an additional 30 minutes at -50 °C, the reaction mixture is quenched by transferring it to a vessel containing ammonium chloride and water.

Step 3: Deprotection to Yield 2-Amino-5-fluorothiazole Hydrochloride The Boc-protected 2-amino-5-fluorothiazole is then deprotected under acidic conditions to yield the desired 2-Amino-5-fluorothiazole hydrochloride.

This scalable synthesis provides a reliable route to the core pharmacophore, enabling its exploration in various drug discovery campaigns.

Biological Activity and Therapeutic Potential

While comprehensive structure-activity relationship (SAR) studies specifically focused on the this compound core are limited, data from related fluorinated and non-fluorinated 2-aminothiazole derivatives provide valuable insights into its potential biological activities. The primary areas where this scaffold shows promise are in kinase inhibition and as an antimicrobial agent.

Kinase Inhibition

The 2-aminothiazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the thiazole ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The introduction of a fluorine atom at the 5-position can modulate the electronic properties of the ring system and create additional favorable interactions within the ATP-binding pocket.

Table 1: Biological Activity of Representative Fluorinated Thiazole and Benzothiazole Derivatives

| Compound Class | Target/Cell Line | Activity | Reference |

| 5-Fluorobenzothiazole Derivative | MCF-7 cell line | IC50 = 400 nM | [5] (from related compound data) |

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 cell line | IC50 = 570 nM | [5] (from related compound data) |

| 5-Phenylthiazol-2-amine derivatives | PI4KIIIβ | Selective Inhibition | [1] |

Antimicrobial Activity

Thiazole-containing compounds have a long history as antimicrobial agents. The 5-fluoro substitution could enhance the antimicrobial potency or spectrum of activity. While direct data on this compound is scarce, numerous studies have reported the antimicrobial activity of various substituted 2-aminothiazoles against a range of bacterial and fungal pathogens. For example, certain 2-aminothiazole derivatives have shown promising activity against Mycobacterium tuberculosis.[6] The introduction of fluorine could potentially improve cell wall penetration or binding to the molecular target within the microorganism.

Signaling Pathways

Based on the known targets of the broader 2-aminothiazole class of compounds, the this compound pharmacophore can be hypothesized to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. As derivatives of 5-phenylthiazol-2-amine have been shown to inhibit PI4KIIIβ and consequently the PI3K/AKT pathway, it is plausible that the this compound core could be a starting point for the design of novel inhibitors of this pathway.[1]

Caption: Hypothesized inhibition of the PI3K/AKT pathway.

Aurora Kinase Signaling in Mitosis

Aurora kinases are key regulators of cell division, and their inhibition is a validated strategy in oncology. Given that N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora kinases, the this compound scaffold could be a valuable starting point for developing novel anti-mitotic agents.

References

- 1. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Early-Stage Research on 5-Fluorothiazol-2-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research concerning 5-Fluorothiazol-2-amine analogs and related fluorinated 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of fluorine into these molecules can significantly modulate their physicochemical and pharmacological properties, often leading to enhanced metabolic stability and target affinity.[3] This document summarizes key synthetic methodologies, quantitative biological data, and relevant cellular pathways, offering a foundational resource for the further development of this promising class of compounds.

Synthesis of Fluorinated 2-Aminothiazole Analogs

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[4][5] This method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 5-fluoro-substituted analogs, the corresponding α-halo-α-fluoro ketone or a related precursor is required.

A notable example is the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide. This synthesis involves a Suzuki reaction to introduce the fluorophenyl group at the 5-position of the thiazole ring.[1][6]

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a generalized procedure for the synthesis of a 2-aminothiazole derivative. Specific modifications will be necessary depending on the desired substitutions.

Materials:

-

α-haloketone (1.0 eq)

-

Thiourea or substituted thiourea (1.0-1.2 eq)

-

Ethanol

-

Sodium bicarbonate (optional, as a base)

Procedure:

-

Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the reaction mixture is acidic, neutralize it with a saturated solution of sodium bicarbonate.

-

The product may precipitate from the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.[4]

Experimental Workflow: Hantzsch Thiazole Synthesis

Quantitative Biological Data

The introduction of fluorine-containing substituents, such as trifluoromethyl groups, has been shown to impart significant cytotoxic activity to thiazole derivatives. The following tables summarize the in vitro anticancer activity of selected fluorinated 2-aminothiazole analogs.

Table 1: Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives[3]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 3b | C32 | Melanotic Melanoma | 24.4 |

| A375 | Amelanotic Melanoma | 25.4 | |

| HaCaT | Keratinocytes (Normal) | 33.5 | |

| CHO-K1 | Ovary (Normal) | 75.5 |

Note: Compound 3b is 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione.

Table 2: Antiproliferative Activity of Other Fluorinated Analogs

| Compound Class | Cell Line | Cancer Type | Activity | Reference |

| N-(5-(4-fluorophenyl)thiazol-2-yl)propanamide | - | - | Potent inhibitory effect on KPNB1 | [1][6] |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 | Breast Cancer | Induces DNA damage | [8] |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

Signaling Pathways

2-Aminothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases.[9] For instance, certain 5-phenylthiazol-2-amine derivatives have been identified as inhibitors of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which subsequently inhibits the PI3K/AKT signaling pathway, a critical pathway for cancer cell survival and proliferation.[10][11] Inhibition of this pathway can lead to apoptosis, cell cycle arrest, and autophagy.[10][11]

PI3K/AKT Signaling Pathway Inhibition

Conclusion

Early-stage research on this compound analogs and related fluorinated derivatives demonstrates their potential as a valuable scaffold for the development of novel therapeutic agents, particularly in oncology. The synthetic accessibility of the 2-aminothiazole core allows for extensive structure-activity relationship (SAR) studies. The data presented in this guide highlight the promising anticancer activity of these compounds and underscore the importance of fluorine substitution in enhancing their biological profiles. Further research is warranted to explore the full therapeutic potential of this compound class, including more detailed mechanistic studies and in vivo efficacy evaluations.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Role of 5-Fluorothiazol-2-amine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals